An In-depth Technical Guide to 20-Deoxysalinomycin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 20-Deoxysalinomycin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Deoxysalinomycin, a naturally occurring polyether ionophore and a homolog of salinomycin, has emerged as a molecule of significant interest in parasitology and oncology.[1][2][3] Characterized by its ability to transport monovalent cations across biological membranes, it disrupts cellular ion homeostasis, leading to potent biological effects.[4] This document provides a comprehensive technical overview of 20-deoxysalinomycin, detailing its chemical structure, physicochemical properties, and known biological activities. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.
Chemical Structure and Physicochemical Properties
20-Deoxysalinomycin is a complex polycyclic compound produced by Streptomyces albus.[5] Its structure features a unique tricyclic spiroketal ring system and a carboxylic acid group, which are crucial for its ionophoric activity.
Below is a simplified two-dimensional representation of the core structural elements of 20-deoxysalinomycin, generated using the DOT language.
Caption: Simplified diagram of 20-deoxysalinomycin's core structure.
Table 1: Physicochemical Properties of 20-Deoxysalinomycin
| Property | Value | Source(s) |
| CAS Number | 64003-50-5 | [4] |
| Molecular Formula | C42H70O10 | [6] |
| Molecular Weight | 735.01 g/mol | |
| IUPAC Name | 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.5.3]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid | [6] |
| Predicted Boiling Point | 804.6±65.0 °C | [7] |
| Predicted Density | 1.15±0.1 g/cm3 | [7] |
| Predicted pKa | 4.36±0.10 | [7] |
| SMILES | CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O | [6] |
Biological Activity and Quantitative Data
20-Deoxysalinomycin exhibits a range of biological activities, most notably against parasites and cancer cells. Its primary mechanism involves acting as an ionophore, disrupting ion gradients across cell membranes.[4]
Trypanocidal Activity
The compound is a potent agent against the bloodstream forms of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[2][3] The trypanocidal action is attributed to its ability to induce a significant influx of Na+ ions, leading to osmotic cell swelling and lysis.[8] It has been shown to be significantly more effective than its parent compound, salinomycin.[2][3]
Table 2: Trypanocidal and Cytotoxic Activity of 20-Deoxysalinomycin
| Target Organism/Cell Line | Parameter | Value | Comparison to Salinomycin | Source(s) |
| Trypanosoma brucei | IC50 (Growth Inhibition) | 0.12 µM | 8 times more potent | [2][3][8] |
| Human HL-60 Cells | Cytotoxicity | Similar | - | [2][3][8] |
| - | Selectivity Index (Cytotoxic/Trypanocidal) | - | 4-fold higher selectivity | [2][3][8] |
Anticancer Activity of Derivatives
While 20-deoxysalinomycin itself has been evaluated, significant research has focused on synthesizing derivatives, particularly at the C20 position, to enhance anticancer potency and selectivity.[9][10] These modifications aim to improve druggability and target cancer stem cells (CSCs), which are often resistant to conventional therapies.[9][11] Fluorinated C20-epi-deoxysalinomycin derivatives, for instance, have shown superior potency and selectivity, highlighting the potential of this scaffold in developing novel antitumor agents.[10]
Table 3: Anticancer Activity of Selected 20-Deoxysalinomycin Derivatives
| Derivative Class | Cell Line(s) | Activity Noted | Source(s) |
| C20-O-alkyl/benzyl oximes | HT-29, HGC-27, MDA-MB-231 | 15-240 fold better antiproliferative activity than salinomycin; IC50 values in the tens to hundreds of nanomolar range. | [9][11] |
| Fluorinated C20-epi-derivatives | Various cancer cell lines | Derivative 5f exhibited superior potency and selectivity. | [10] |
| C20-epi-amino derivatives | Breast CSCs (HMLER CD24low/CD44high) | Low nanomolar IC50 values, with some compounds showing higher selectivity for the mesenchymal (CSC-like) state. | [12] |
Mechanism of Action: Key Signaling Pathways
Research into salinomycin and its derivatives has implicated several critical signaling pathways involved in cancer cell survival and proliferation. The modulation of these pathways is central to the molecule's anticancer effects.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for stem cell regulation, and its aberrant activation is a hallmark of many cancers.[1][13] Salinomycin acts as a potent inhibitor of this cascade.[1][13][14] It prevents the Wnt-induced phosphorylation of the LRP6 co-receptor, leading to the degradation of LRP6 and subsequent downregulation of Wnt target genes like cyclin D1.[1][15]
Caption: Salinomycin inhibits Wnt signaling by targeting the LRP6 co-receptor.
K-ras Signaling Pathway
The Ras family of small GTPases, particularly K-ras, are critical oncogenic drivers. Salinomycin has been shown to specifically disrupt the nanoscale organization of K-ras on the plasma membrane.[16] This disruption interferes with effector recruitment (e.g., Raf) and attenuates downstream signaling through the MAPK cascade, ultimately suppressing cell proliferation.[16][17]
Caption: Salinomycin disrupts K-ras nanoclustering, inhibiting MAPK signaling.
Experimental Protocols and Workflows
The evaluation of 20-deoxysalinomycin and its derivatives involves a series of standardized in vitro assays.
General Workflow for Derivative Synthesis and Evaluation
The development of novel analogs follows a logical progression from chemical synthesis to biological characterization.
Caption: General experimental workflow from synthesis to lead identification.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[18][19]
Objective: To determine the concentration of 20-deoxysalinomycin or its derivatives that inhibits cell growth by 50% (IC50).
Materials:
-
Target cells (e.g., HL-60, MDA-MB-231) in appropriate culture medium.
-
96-well flat-bottom tissue culture plates.
-
20-Deoxysalinomycin stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18][20]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Trypanocidal Activity Assay
Objective: To determine the IC50 value of 20-deoxysalinomycin against bloodstream forms of Trypanosoma brucei.
Materials:
-
T. brucei bloodstream forms (e.g., Lister 427 strain).
-
HMI-9 medium supplemented with 10% FBS.
-
96-well flat-bottom tissue culture plates.
-
20-Deoxysalinomycin stock solution (in DMSO).
-
Resazurin-based viability reagent (e.g., AlamarBlue).
-
Humidified incubator (37°C, 5% CO2).
-
Fluorescence plate reader.
Procedure:
-
Parasite Seeding: Seed T. brucei parasites into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of HMI-9 medium.
-
Compound Treatment: Add 100 µL of serially diluted 20-deoxysalinomycin to the wells. Include untreated and blank controls.
-
Incubation: Incubate the plate for 48 hours.
-
Viability Assessment: Add 20 µL of the resazurin reagent to each well and incubate for an additional 24 hours.
-
Fluorescence Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls and determine the IC50 value.
Conclusion
20-Deoxysalinomycin and its synthetic derivatives represent a promising class of compounds with significant therapeutic potential. Its potent trypanocidal activity makes it a valuable lead for developing new treatments for African trypanosomiasis.[2][3] Furthermore, the ability of its analogs to selectively target cancer cells and cancer stem cells, particularly through the inhibition of key oncogenic pathways like Wnt/β-catenin and K-ras, underscores its importance for oncological drug discovery.[15][16] The methodologies and data presented in this guide provide a foundational resource for researchers aiming to further explore and harness the therapeutic capabilities of this versatile polyether ionophore.
References
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- 11. researchgate.net [researchgate.net]
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- 14. medchemexpress.com [medchemexpress.com]
- 15. Salinomycin suppresses LRP6 expression and inhibits both Wnt/β-catenin and mTORC1 signaling in breast and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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